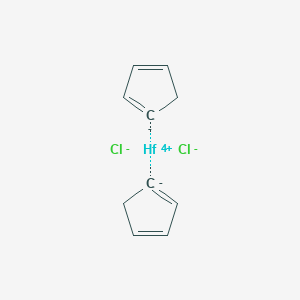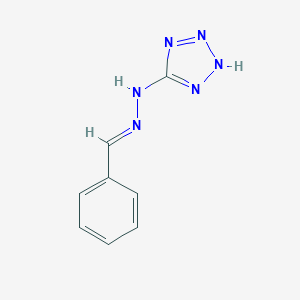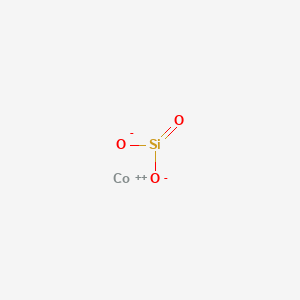
but-2-ynylsulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
but-2-ynylsulfonylbenzene: is an organic compound characterized by the presence of a sulfone group (SO₂) attached to a phenyl ring and a 2-butynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Sulfides: One common method for preparing sulfones involves the oxidation of sulfides.
Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds.
Addition to Alkynes: The addition of sulfonyl groups to alkynes is also a viable method.
Industrial Production Methods: Industrial production of sulfones often involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sulfones can undergo further oxidation to form sulfonic acids.
Substitution: Sulfones can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed:
Sulfonic Acids: Formed from the oxidation of sulfones.
Sulfides: Formed from the reduction of sulfones.
Substituted Sulfones: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: but-2-ynylsulfonylbenzene, is used as a versatile intermediate in organic synthesis. It serves as a building block for the construction of various biologically active molecules and functional materials .
Biology and Medicine: In medicinal chemistry, sulfones are explored for their potential therapeutic properties. They are investigated for their role in drug development, particularly in the synthesis of compounds with antimicrobial, antifungal, and anticancer activities .
Industry: In industrial applications, sulfones are used in the production of polymers, agrochemicals, and other specialty chemicals. Their stability and reactivity make them valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of sulfone, 2-butynyl phenyl, involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group is electron-withdrawing, which makes the compound a good Michael acceptor and facilitates nucleophilic attacks . The compound can also stabilize adjacent carbanions, making it useful in reactions that require the formation of carbanion intermediates .
Comparison with Similar Compounds
Phenyl Sulfonylacetophenone: Used in similar synthetic pathways and reactions.
2-Propynyl Sulfone: Shares similar reactivity and applications in organic synthesis.
Uniqueness: but-2-ynylsulfonylbenzene, is unique due to its specific structure, which combines the reactivity of the sulfone group with the versatility of the 2-butynyl group. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
13603-84-4 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
but-2-ynylsulfonylbenzene |
InChI |
InChI=1S/C10H10O2S/c1-2-3-9-13(11,12)10-7-5-4-6-8-10/h4-8H,9H2,1H3 |
InChI Key |
JWQJKTANNHTZQP-UHFFFAOYSA-N |
SMILES |
CC#CCS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC#CCS(=O)(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
13603-84-4 |
Synonyms |
Sulfone, 2-butynyl phenyl, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)


![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)


![[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate](/img/structure/B84170.png)






![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
